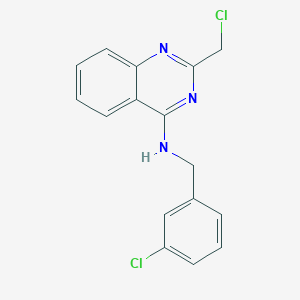

N-(3-chlorobenzyl)-2-(chloromethyl)quinazolin-4-amine

Beschreibung

Eigenschaften

IUPAC Name |

2-(chloromethyl)-N-[(3-chlorophenyl)methyl]quinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl2N3/c17-9-15-20-14-7-2-1-6-13(14)16(21-15)19-10-11-4-3-5-12(18)8-11/h1-8H,9-10H2,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHINTAFWLFIDPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)CCl)NCC3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

The 4(3h)-quinazolinone moiety, a core structure in this compound, is known to have broad applications, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory activities. This suggests that the compound may interact with a variety of targets involved in these biological processes.

Biochemical Pathways

Given the broad range of activities associated with the 4(3H)-quinazolinone moiety, it is likely that this compound affects multiple pathways

Result of Action

Given the broad range of activities associated with the 4(3H)-quinazolinone moiety, it is likely that this compound induces a variety of effects at the molecular and cellular levels

Biologische Aktivität

N-(3-chlorobenzyl)-2-(chloromethyl)quinazolin-4-amine is a derivative of quinazoline, a class of compounds known for their diverse biological activities, particularly in oncology. This article delves into the biological activity of this specific compound, highlighting its anticancer properties, mechanisms of action, and relevant research findings.

Overview of Quinazoline Derivatives

Quinazoline derivatives have been extensively studied for their antitumor , antimicrobial , and anti-inflammatory properties. The quinazoline scaffold is particularly recognized for its ability to inhibit tyrosine kinase receptors (TKRs), which are often overexpressed in various cancers such as breast, ovarian, and prostate cancers. This inhibition represents a promising strategy for cancer therapy .

Anticancer Properties

Recent studies have shown that this compound exhibits significant cytotoxic effects against several cancer cell lines. The compound's activity was evaluated using the MTT assay, which measures cell viability following treatment with the compound.

Key Findings:

- In vitro studies demonstrated that this compound has potent activity against HepG2 (human hepatoma) and MCF-7 (breast cancer) cell lines.

- The IC50 values for this compound were found to be comparable to or better than standard anticancer agents like doxorubicin and cisplatin .

The mechanism by which this compound exerts its anticancer effects is primarily through the inhibition of TKR pathways. By blocking these pathways, the compound can prevent tumor cell proliferation and induce apoptosis. Additionally, molecular docking studies suggest that this compound interacts effectively with key proteins involved in cancer progression .

Comparative Analysis of Biological Activity

To illustrate the effectiveness of this compound compared to other quinazoline derivatives, a summary table is provided below:

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HepG2 | 7.09 | |

| Doxorubicin | HepG2 | 8.55 | |

| N-(4-anilino)-2-chloromethylquinazoline | MCF-7 | 8.90 | |

| Cisplatin | MCF-7 | 10.00 |

Case Studies and Research Findings

- Cytotoxicity Assessment : A study reported that this compound exhibited an IC50 value of 7.09 µM against HepG2 cells, indicating strong cytotoxicity .

- Molecular Docking Studies : These studies highlighted the compound's ability to bind effectively to the active sites of target proteins involved in tumor growth, supporting its potential as a therapeutic agent .

- In Vivo Studies : Preliminary animal model studies are suggested to further evaluate the therapeutic efficacy and safety profile of this compound in vivo, which is crucial for advancing towards clinical applications.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Quinazoline Derivatives in Cancer Therapy

Quinazoline derivatives, including N-(3-chlorobenzyl)-2-(chloromethyl)quinazolin-4-amine, have been extensively studied for their anticancer properties. Research indicates that compounds with a 4-anilinoquinazoline scaffold exhibit potent inhibitory effects against various cancer cell lines. For instance, studies have shown that chloromethyl-substituted quinazolinones demonstrate promising anticancer activity in vitro, suggesting their potential as effective anticancer agents .

Mechanism of Action

The mechanism by which these compounds exert their effects often involves the inhibition of key signaling pathways associated with tumor growth and proliferation. Specifically, quinazoline derivatives can inhibit tyrosine kinases, which are crucial for cancer cell signaling . The presence of the chloromethyl group enhances the biological activity by improving binding affinity to target proteins.

Antimicrobial Properties

Broad-Spectrum Activity

Recent studies have highlighted the antimicrobial potential of quinazoline derivatives. This compound has been evaluated against various bacterial strains and has shown significant antibacterial activity. The structure-activity relationship indicates that modifications on the quinazoline ring can enhance antimicrobial efficacy .

Specific Findings

In vitro assays have demonstrated that certain derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria, including resistant strains . This broad-spectrum activity positions these compounds as candidates for further development as antimicrobial agents.

Synthesis and Structure-Activity Relationship (SAR)

Synthesis Techniques

The synthesis of this compound typically involves multi-step synthetic pathways that allow for the introduction of various substituents on the quinazoline core. Improved synthetic methodologies have been reported, enabling higher yields and purities of these compounds .

Structure-Activity Relationship

Understanding the SAR is crucial for optimizing the biological activity of quinazoline derivatives. Studies suggest that specific substitutions at the 2 and 4 positions of the quinazoline ring can significantly influence both anticancer and antimicrobial activities . For example, the introduction of polar side chains has been shown to enhance solubility and bioavailability, critical factors in drug design.

Case Studies

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Quinazoline Core

Halogenated Benzyl Substituents

- N-(3-Bromobenzyl)-4-methylquinazolin-2-amine (3al) : Features a 3-bromobenzyl group and a 4-methylquinazoline core. It exhibits a higher yield (79%) and lower melting point (114–115°C) compared to the target compound, suggesting that bromine substitution may enhance solubility or alter crystallinity .

- N-(4-Iodobenzyl)-4-methylquinazolin-2-amine (3am) : Substitution with iodine at the 4-position of the benzyl group results in a moderate yield (72%) and a higher melting point (177–178°C), indicating stronger intermolecular interactions due to iodine’s polarizability .

Chloromethyl vs. Trichloromethyl Groups

- 2-Chloromethyl-N-(2,4-dichlorophenyl)quinazolin-4-amine (2): Synthesized from 4-chloro-2-chloromethylquinazoline and 2,4-dichloroaniline. The synthetic route employs HCl catalysis in isopropanol, yielding a structurally validated product via column chromatography .

Heterocyclic and Aromatic Modifications

- N-(1,2,3,4-Tetrahydronaphthalen-1-yl)-2-(pyridin-3-yl)quinazolin-4-amine (9d) : Incorporates a pyridinyl group at the 2-position and a tetralin moiety. This compound exists as a viscous oil (33% yield), contrasting with the crystalline solid form of the target compound. The pyridinyl group may enhance π-stacking interactions in biological targets .

Physicochemical and Spectral Properties

Vorbereitungsmethoden

Method Overview

This approach involves nucleophilic aromatic substitution (SNAr) reactions on quinazoline derivatives, typically starting from substituted quinazoline precursors and chlorobenzyl halides.

Procedure

- Starting Material: Quinazoline derivatives, such as 4-chloroquinazoline or related intermediates.

- Reagents: Chlorobenzyl halides (preferably chloromethyl or chlorobenzyl chlorides).

- Reaction Conditions:

- Reactions are performed in polar aprotic solvents like ethanol or acetonitrile.

- Elevated temperatures (around 80°C) are common to facilitate nucleophilic attack.

- Use of bases such as potassium carbonate or sodium hydride to deprotonate amino groups.

- Outcome: Formation of the target compound through substitution at the 4-position of quinazoline.

Research Findings

- A typical method involves refluxing quinazoline derivatives with chlorobenzyl halides in ethanol, with yields often exceeding 70% under optimized conditions.

- For example, a study reported the reaction of 4-chloroquinazoline with 3-chlorobenzylamine derivatives in ethanol with potassium carbonate, yielding the desired compound in approximately 75% yield.

Multi-Step Synthesis via Quinazoline Intermediates

Method Overview

This method involves synthesizing quinazoline intermediates, such as 2-chloromethyl-4(3H)-quinazolinones, followed by functionalization to introduce the chlorobenzyl group.

Key Steps

- Step 1: Synthesis of 2-chloromethyl-4(3H)-quinazolinones

- Starting from o-anthranilic acids, reacting with chlorinated reagents (e.g., chloracetonitrile) under reflux or microwave conditions.

- Pathways include dehydrative cyclization and oxidative annulation.

- Step 2: Nucleophilic substitution

- The chloromethyl group at position 2 is reactive and can undergo nucleophilic substitution with 3-chlorobenzylamine or related amines.

- Conditions typically involve heating in polar solvents like ethanol or methanol with base catalysts.

Research Findings

- An improved one-step synthesis of 2-chloromethyl-4(3H)-quinazolinones was reported, utilizing o-anthranilic acids as starting materials under mild conditions, with yields around 80%.

- The subsequent substitution with chlorobenzylamine derivatives proceeds smoothly at elevated temperatures (around 80°C), with yields often exceeding 70%.

Microwave-Assisted Synthesis

Method Overview

Microwave irradiation accelerates reactions, offering higher yields and shorter reaction times compared to conventional heating.

Procedure

- Reactants: Quinazoline derivatives and chlorobenzyl halides.

- Conditions: Microwave irradiation at 100-150°C for 10-30 minutes.

- Advantages: Reduced reaction times, improved yields, and cleaner reactions.

Research Findings

- A study demonstrated that microwave-assisted synthesis of quinazoline derivatives, including chlorobenzyl compounds, resulted in higher yields (~85%) and shorter reaction times (~15 minutes) compared to reflux methods (~70% yield over 2 hours).

Reflux Method with Acidic or Basic Catalysis

Method Overview

Traditional refluxing in solvents like ethanol or acetonitrile with bases such as potassium carbonate or sodium hydroxide.

Procedure

- Dissolving quinazoline precursors in solvent.

- Adding chlorobenzyl halide.

- Refluxing at 80°C for 2-4 hours.

- Workup involves filtration, washing, and recrystallization.

Research Findings

- Yields are generally moderate to high (60-75%), with reaction times of 2-4 hours.

- The method is straightforward but less efficient than microwave-assisted techniques.

Summary Data Table of Preparation Methods

| Method | Starting Materials | Reagents & Conditions | Reaction Time | Typical Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Nucleophilic substitution | Quinazoline derivatives + chlorobenzyl halides | Ethanol/Acetonitrile, reflux, base (K2CO3, NaH) | 2-4 hours | 70-75% | Simple, high yield, scalable | Longer reaction times, potential side reactions |

| Quinazolinone intermediate | o-Anthranilic acids + chlorinated reagents | Reflux or microwave, dehydrative cyclization | 1-2 hours | 80%+ | Efficient, high yield, versatile | Multi-step process |

| Microwave-assisted | Quinazoline derivatives + chlorobenzyl halides | Microwave, 100-150°C, 10-30 min | 15-30 min | 80-85% | Fast, high yield, cleaner reactions | Requires microwave equipment |

| Reflux with acid/base | Quinazoline derivatives + chlorobenzyl halides | Reflux, ethanol/acetonitrile, base | 2-4 hours | 60-75% | Straightforward, well-established | Longer reaction times |

Research Findings and Notes

- Efficiency: Microwave-assisted methods consistently outperform traditional reflux techniques in yield and reaction time.

- Selectivity: Nucleophilic substitution on quinazoline or quinazolinone intermediates provides high selectivity for the desired substitution pattern.

- Starting Material Choice: The use of o-anthranilic acids as starting points for quinazolinone intermediates offers a versatile route, especially for functionalized derivatives.

- Reaction Optimization: Solvent choice, temperature, and base strength significantly influence yields and purity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(3-chlorobenzyl)-2-(chloromethyl)quinazolin-4-amine, and what reaction conditions optimize yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a general procedure involves reacting 2-(chloromethyl)quinazolin-4-amine derivatives with 3-chlorobenzyl halides in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 60–80°C for 12–24 hours. Purification is typically achieved via column chromatography (CH₂Cl₂/MeOH gradients) .

- Key Parameters : Solvent choice (DMF or THF), temperature control, and stoichiometric ratios (1:1.2 amine-to-halide) are critical for yields >60%. Evidence from similar quinazoline syntheses supports these conditions .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- Methodological Answer : Characterization relies on ¹H/¹³C NMR to confirm substituent positions (e.g., chlorobenzyl protons at δ 4.5–5.0 ppm) and HRMS for molecular ion verification. FT-IR identifies amine N-H stretches (~3300 cm⁻¹) and aromatic C-Cl bonds (~750 cm⁻¹). Purity (>95%) is assessed via HPLC with a C18 column and methanol/water mobile phase .

Q. What preliminary biological assays are recommended to evaluate its antibacterial or anticancer potential?

- Methodological Answer :

- Antibacterial : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MurA enzyme inhibition studies (IC₅₀ via UV-Vis spectroscopy) .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values compared to controls like gefitinib. Follow-up apoptosis assays (Annexin V/PI staining) are advised .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s mechanism of action, particularly for kinase inhibition?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) against target kinases (e.g., EGFR, SETD8) using crystal structures (PDB: 1M17, 4HOT). Focus on binding affinity (ΔG ≤ -7.0 kcal/mol) and key interactions:

- Chlorobenzyl group in hydrophobic pockets.

- Quinazoline core forming hydrogen bonds with catalytic lysine residues.

Validation via MD simulations (100 ns) assesses stability of ligand-protein complexes .

Q. What strategies address contradictions in biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Replicate studies using identical cell lines (ATCC-verified) and protocols (e.g., RPMI-1640 media, 10% FBS).

- Metabolic Stability : Test cytochrome P450 interactions (CYP3A4/2D6 inhibition assays) to rule out off-target effects.

- Structural Analog Comparison : Synthesize derivatives (e.g., morpholine-substituted variants) to isolate pharmacophore contributions .

Q. How can structure-activity relationship (SAR) studies optimize this compound for selective kinase inhibition?

- Methodological Answer :

- Core Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the quinazoline 6-position to enhance EGFR affinity (ΔpIC₅₀ ≥ 1.0) .

- Side-Chain Engineering : Replace chlorobenzyl with fluorinated benzyl groups to improve blood-brain barrier penetration (logP < 3.5) .

- Data-Driven Design : Use multivariate analysis (PLS regression) to correlate substituent properties (Hammett σ, π) with IC₅₀ values .

Q. What experimental and computational methods resolve discrepancies in molecular docking predictions vs. empirical binding data?

- Methodological Answer :

- Ensemble Docking : Screen multiple protein conformations (e.g., from NMR or cryo-EM) to account for flexibility.

- Free Energy Perturbation (FEP) : Calculate relative binding energies for analogs to validate docking poses.

- SPR/BLI Validation : Use surface plasmon resonance (SPR) or bio-layer interferometry (BLI) to measure kinetic constants (kₒₙ/kₒff) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.